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Compound of Interest

Compound Name: N-Demethylroxithromycin

CAS No.: 118267-18-8

Cat. No.: B138746 Get Quote

Technical Guide: Biological Activity & Profiling of N-Demethylroxithromycin

Executive Summary & Chemical Identity
N-Demethylroxithromycin (often designated as metabolite M3) is a secondary metabolite of

the semi-synthetic macrolide antibiotic roxithromycin. While roxithromycin itself is designed for

enhanced stability and pharmacokinetics compared to erythromycin, its metabolic breakdown

yields derivatives with distinct biological profiles.

Unlike its counterpart O-demethylroxithromycin (which retains significant antibacterial potency),

N-Demethylroxithromycin exhibits a marked reduction in antimicrobial activity.[1] Its primary

significance in drug development lies not as a therapeutic candidate, but as a critical biomarker

for CYP3A4-mediated metabolism and a reference standard for impurity profiling in

pharmaceutical manufacturing.
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Feature Specification

Chemical Name N-Demethylroxithromycin

Molecular Formula C40H74N2O15

Molecular Weight ~823.02 g/mol

Parent Compound Roxithromycin (C41H76N2O15)

Metabolic Origin CYP3A4-mediated N-demethylation (Liver)

Primary Activity Weak Antibacterial; CYP3A4 Interaction Probe

Structural Basis of Activity (SAR)
The biological activity of macrolides hinges on the macrocyclic lactone ring and its attached

sugars: cladinose and desosamine.

The Critical Desosamine Interaction: The tertiary amine on the desosamine sugar is

essential for binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This interaction

blocks the polypeptide exit tunnel, halting protein synthesis.

Impact of Demethylation: The removal of a methyl group from this nitrogen (N-demethylation)

alters the basicity and steric profile of the desosamine moiety.

Result: This structural change significantly weakens the hydrogen bonding and

electrostatic interactions required for high-affinity ribosomal binding. Consequently, N-
Demethylroxithromycin shows a >10-fold reduction in antibacterial potency compared to

the parent drug.

Antimicrobial Profile
While specific MIC values vary by strain, comparative studies consistently rank N-
Demethylroxithromycin as significantly less potent than roxithromycin.

Comparative Potency Table
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Compound Relative Potency
Activity vs. S.
aureus

Mechanism of
Action

Roxithromycin Baseline (100%)
High (MIC ~1-4

µg/mL)

50S Ribosome

Inhibition

O-

Demethylroxithromyci

n

High (~90-100%) Comparable to Parent
50S Ribosome

Inhibition

N-

Demethylroxithromyci

n

Low (<10-20%) Weak / Inactive
Reduced Ribosomal

Affinity

Decladinose-

roxithromycin
Negligible Inactive

Loss of Cladinose

Sugar

Key Insight: Researchers should treat N-Demethylroxithromycin primarily as a metabolic

indicator rather than an active antimicrobial agent. In potency assays, it serves as a negative

control for structural integrity of the desosamine amine.

Pharmacokinetics & Metabolism
N-Demethylroxithromycin is formed via oxidative demethylation, primarily catalyzed by the

Cytochrome P450 3A (CYP3A) subfamily.

Human Metabolism: In humans, N-demethylation is a minor pathway compared to O-

demethylation or decladinose formation.

Rat Metabolism: In rat models, N-demethylation is more predominant, mediated by

CYP3A1/2B1.[2]

Inhibition Potential: Unlike troleandomycin or erythromycin, which form stable, inhibitory

nitroso-alkene complexes with CYP3A4 (leading to drug-drug interactions), N-
Demethylroxithromycin is a weak inhibitor. It forms P450-metabolite complexes

inefficiently, making it less likely to cause clinically significant metabolic inhibition.

Visualizing the Metabolic Pathway
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Figure 1: Metabolic fate of Roxithromycin.[1][3] N-Demethyl-RXM (Red) represents a minor

pathway in humans with significantly reduced biological activity.[1]

Experimental Protocols
To study N-Demethylroxithromycin, researchers typically require isolation from biological

matrices or synthesis. Below are the standard workflows for detection and activity verification.

Protocol A: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10

Preparation: Dissolve N-Demethylroxithromycin standard in minimal DMSO (<1% final

conc).

Inoculum: Prepare S. aureus (ATCC 29213) suspension at

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Dilution: Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL)

in 96-well plates.

Control: Include Roxithromycin parent as a positive control and a solvent blank.
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Incubation: 37°C for 16–20 hours (aerobic).

Readout: Determine the lowest concentration with no visible growth.

Expected Result: N-Demethyl MIC >> Roxithromycin MIC.

Protocol B: HPLC-MS/MS Detection
For pharmacokinetic profiling.

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.5) gradient.

Detection: MS/MS in Positive Electrospray Ionization (ESI+) mode.

Transitions:

Roxithromycin: m/z 837.5 → 158.2

N-Demethylroxithromycin:m/z 823.5 → 144.2 (Shift corresponds to loss of -CH3 group).

Experimental Workflow Diagram
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Figure 2: Analytical workflow for isolating and quantifying N-Demethylroxithromycin from

biological matrices.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b138746?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

